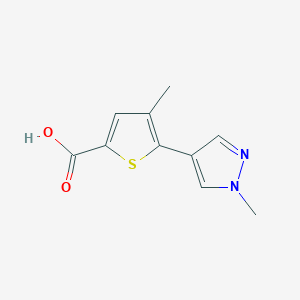

4-methyl-5-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxylic acid

Beschreibung

4-Methyl-5-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxylic acid is a heterocyclic compound featuring a thiophene backbone substituted with a carboxylic acid group at position 2, a methyl group at position 4, and a 1-methylpyrazol-4-yl moiety at position 5. This structure combines aromatic thiophene with a pyrazole ring, conferring unique electronic and steric properties.

Eigenschaften

IUPAC Name |

4-methyl-5-(1-methylpyrazol-4-yl)thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-6-3-8(10(13)14)15-9(6)7-4-11-12(2)5-7/h3-5H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLNKGFSOZUDJGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1)C(=O)O)C2=CN(N=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-5-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-methylthiophene-2-carboxylic acid with 1-methyl-1H-pyrazole-4-carbaldehyde under acidic conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Analyse Chemischer Reaktionen

Types of Reactions

4-methyl-5-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and aldehydes.

Substitution: Various substituted thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

4-methyl-5-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxylic acid has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of anti-inflammatory and anticancer agents.

Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices.

Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Wirkmechanismus

The mechanism of action of 4-methyl-5-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and are often elucidated through molecular docking studies and biochemical assays .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The target compound’s distinctiveness arises from:

- Thiophene-2-carboxylic acid core : Provides a planar aromatic system with a polar carboxylic acid group.

- Methyl group at position 4 : Enhances lipophilicity and steric bulk.

Comparative Analysis of Analogues

Table 1: Structural and Functional Comparison

Substituent Effects on Properties

- Electron-Withdrawing Groups (e.g., CF₃, Cl) : Compounds like the trifluoromethyl-pyrazole derivative exhibit increased acidity and metabolic stability compared to the methyl-substituted target compound.

- Heterocyclic Hybrids : Thiophene-pyrazole hybrids (target compound) may offer better solubility in polar solvents than thiazole-pyrrole systems .

Research Tools and Methodologies

Implications for Drug Design

The target compound’s balance of polar (carboxylic acid) and hydrophobic (methyl, pyrazole) groups makes it a versatile scaffold. Its analogues with halogen substituents (e.g., Cl, CF₃) show enhanced target affinity, while hybrid systems (e.g., thiophene-thiazole) expand applications in agrochemistry.

Biologische Aktivität

4-Methyl-5-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxylic acid (CAS Number: 1171535-15-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by various studies and findings.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a pyrazole moiety and a carboxylic acid group, contributing to its unique chemical behavior. Its molecular formula is , with a molecular weight of approximately 198.25 g/mol. The presence of these functional groups enhances its reactivity and potential biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a wide range of biological activities, including:

- Antimicrobial Activity : It has shown potential in inhibiting the growth of various bacterial strains by disrupting their metabolic processes.

- Anti-inflammatory Properties : The compound is noted for its ability to reduce inflammation, making it a candidate for treating inflammatory diseases.

- Anticancer Effects : Studies have indicated its efficacy against several cancer cell lines, suggesting mechanisms that involve apoptosis induction and cell cycle arrest.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been tested against MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer) cells. The following table summarizes the findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 3.79 | Induction of apoptosis |

| A549 | 26 | Cell cycle arrest |

| HCT116 | 14.31 | Inhibition of proliferation |

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory effects through various assays. It was shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, indicating its potential in managing inflammatory conditions.

Antimicrobial Properties

In antimicrobial studies, the compound demonstrated activity against both Gram-positive and Gram-negative bacteria. Its mechanism appears to involve interference with bacterial cell wall synthesis and disruption of metabolic pathways essential for bacterial survival.

Case Studies

A notable study by Bouabdallah et al. investigated the anticancer properties of pyrazole derivatives, including this compound. The study reported significant cytotoxicity against Hep-2 (laryngeal carcinoma) and P815 (mastocytoma) cell lines, with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively, highlighting its potential as an anticancer agent.

Another important research highlighted the anti-inflammatory effects where the compound was tested in a murine model of acute inflammation. The results indicated a reduction in paw edema by 50% compared to the control group, suggesting strong anti-inflammatory properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.